molecular formula C9H19Cl B13177943 3-(Chloromethyl)octane

3-(Chloromethyl)octane

Cat. No.: B13177943
M. Wt: 162.70 g/mol
InChI Key: LSJGTKZLAOVGHT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)octane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of octane, where a chlorine atom is attached to the third carbon of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)octane can be synthesized through several methods. One common approach involves the chlorination of octane using chlorine gas in the presence of ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the desired position. Another method involves the reaction of octane with sulfuryl chloride (SO2Cl2) under controlled conditions to achieve selective chlorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)octane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) are commonly used in substitution reactions.

    Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

    Substitution: Formation of 3-hydroxyoctane or other substituted derivatives.

    Elimination: Formation of 3-octene.

    Oxidation: Formation of 3-octanol, 3-octanone, or octanoic acid.

Scientific Research Applications

3-(Chloromethyl)octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)octane involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorooctane: Chlorine atom attached to the first carbon.

    2-Chlorooctane: Chlorine atom attached to the second carbon.

    4-Chlorooctane: Chlorine atom attached to the fourth carbon.

Uniqueness

3-(Chloromethyl)octane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and synthesis of specific derivatives that may not be easily accessible with other chlorooctane isomers.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)octane

InChI

InChI=1S/C9H19Cl/c1-3-5-6-7-9(4-2)8-10/h9H,3-8H2,1-2H3

InChI Key

LSJGTKZLAOVGHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)CCl

Origin of Product

United States

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